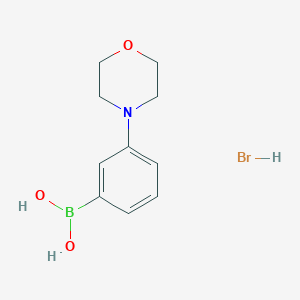

![molecular formula C18H13N3OS2 B2354800 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 881561-79-1](/img/structure/B2354800.png)

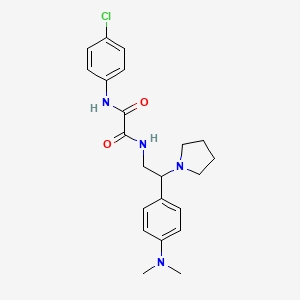

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[d]imidazol-2-yl group, which is a common structure in medicinal chemistry . It also contains a thiazolidin-4-one group, which is a type of heterocyclic compound containing sulfur and nitrogen.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzo[d]imidazol-2-yl and thiazolidin-4-one groups. For example, the benzo[d]imidazol-2-yl group might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the benzo[d]imidazol-2-yl and thiazolidin-4-one groups. For example, these groups might confer aromaticity and the ability to form hydrogen bonds, respectively .Applications De Recherche Scientifique

Microwave-Assisted Synthesis in Novel Compound Development

- Synthesis Methodology : This compound and similar derivatives are synthesized using microwave-assisted techniques, enhancing efficiency and yield in the production of novel functionalized hydantoin derivatives (Kamila, Ankati, & Biehl, 2011).

Anticancer Potential

- In Vitro Anticancer Activity : Derivatives of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one have demonstrated potent in vitro anticancer activity. Particularly, specific analogs showed significant growth inhibition against melanoma and ovarian cancer cell lines, highlighting their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).

Applications in Anti-Inflammatory and Analgesic Therapies

- Anti-Inflammatory and Analgesic Activities : Some derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. The research indicates potential therapeutic applications in managing inflammation and pain (Rajanarendar, Sanjeev, & Thirupathaiah, 2020).

Antimicrobial Applications

- Antibacterial and Antifungal Potency : Research has shown that certain derivatives of this compound exhibit significant antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents. These compounds have shown better efficacy than standard drugs in some cases (Horishny et al., 2022).

Selective Metal Ion Detection

- Fluorescent Chemical Sensor : A derivative of this compound has been identified for its selective fluorescent quenching effect on Co2+, indicating its potential application as a fluorescent chemical sensor for specific metal ions (Li Rui-j, 2013).

Radio-sensitizing Agents in Cancer Therapy

- Radiosensitization in Cancer Treatment : Some derivatives have been studied for their role as radio-sensitizing agents, enhancing the effectiveness of radiation therapy in cancer treatment (Reddy et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methylphenyl)-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS2/c1-11-5-4-6-12(9-11)21-17(22)15(24-18(21)23)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZAESLVWOPRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)

![[(2-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2354722.png)

![4-((1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2354725.png)

![methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2354728.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)

![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)

![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)